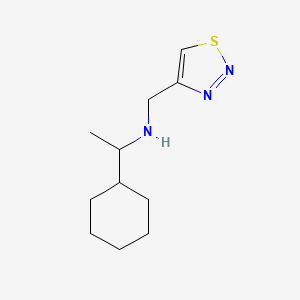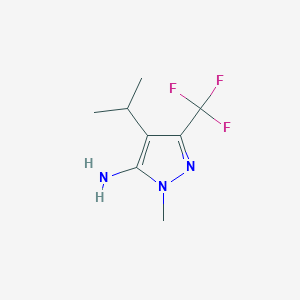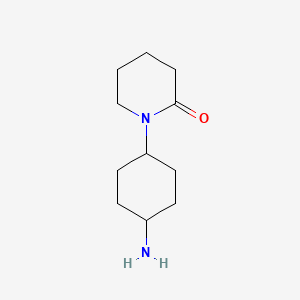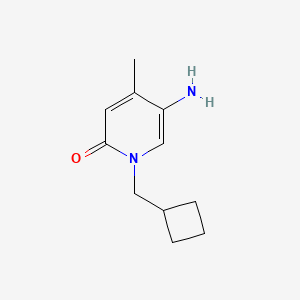
2,3-Dimethyl-5-(thiophen-2-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-(thiophen-2-YL)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an aniline moiety. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated aniline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2,3-Dimethyl-5-(thiophen-2-YL)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The choice of catalysts, solvents, and purification methods are crucial factors in the industrial production process.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5-(thiophen-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学的研究の応用
2,3-Dimethyl-5-(thiophen-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing molecules with biological targets.
作用機序
The mechanism of action of 2,3-Dimethyl-5-(thiophen-2-YL)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as an inhibitor or modulator of enzymes involved in various biochemical pathways .
類似化合物との比較
Similar Compounds
2,3-Dimethyl-5-(thiophen-3-YL)aniline: Similar structure but with the thiophene ring attached at a different position.
2,3-Dimethyl-5-(furan-2-YL)aniline: Contains a furan ring instead of a thiophene ring.
2,3-Dimethyl-5-(pyrrole-2-YL)aniline: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2,3-Dimethyl-5-(thiophen-2-YL)aniline lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C12H13NS |
|---|---|
分子量 |
203.31 g/mol |
IUPAC名 |
2,3-dimethyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-8-6-10(7-11(13)9(8)2)12-4-3-5-14-12/h3-7H,13H2,1-2H3 |
InChIキー |
HIOLWLBPTGNETA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)N)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



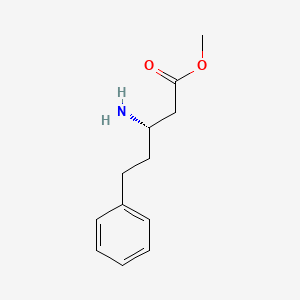
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)

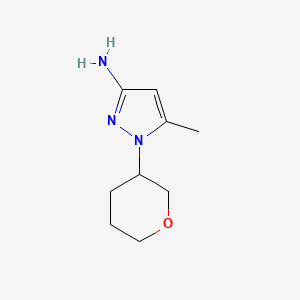
amine](/img/structure/B15273507.png)
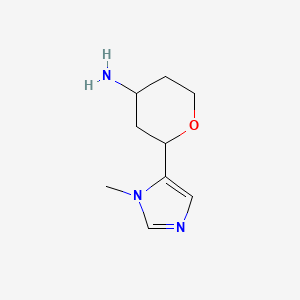
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
